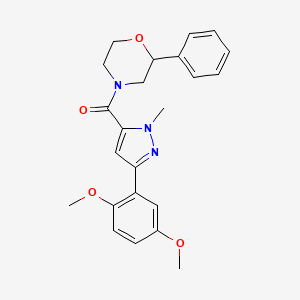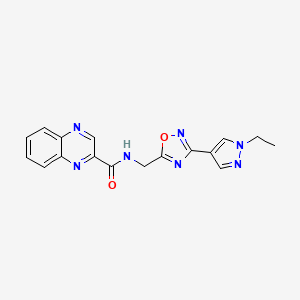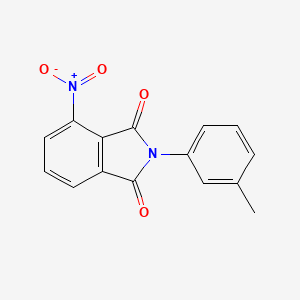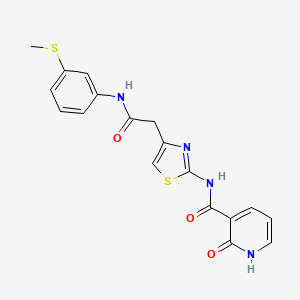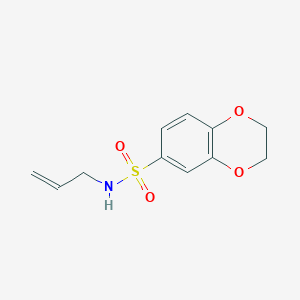
N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound is also known as propyl-2-enyl sulfonamide or PES, and it belongs to the family of sulfonamide compounds.
科学的研究の応用
Antibacterial and Anti-inflammatory Applications
Research has shown that sulfonamides bearing the 1,4-benzodioxin ring, similar to N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, have potential antibacterial properties. A study by Abbasi et al. (2017) synthesized new sulfonamides with this ring and found they displayed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains. These compounds also demonstrated inhibition against the lipoxygenase enzyme, suggesting potential for treating inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibitory Potential
Another study by Abbasi et al. (2019) explored the enzyme inhibitory potential of similar sulfonamides. They synthesized compounds characterized by the benzodioxane and acetamide moieties and found that most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). This finding indicates potential therapeutic applications for diseases like type-2 diabetes (Abbasi et al., 2019).
Antimicrobial and Antifungal Potential
In 2020, Abbasi et al. synthesized various compounds, including 2,3-dihydro-1,4-benzodioxin-6-amine derivatives, which were evaluated for antimicrobial and antifungal activities. Some of these compounds demonstrated significant antibacterial and antifungal potential, suggesting their use in treating infections (Abbasi et al., 2020).
Anti-Diabetic Agents
A study in 2023 by Abbasi et al. focused on synthesizing new compounds with anti-diabetic potential. They found that all the new compounds they developed showed weak to moderate activity against the α-glucosidase enzyme, which is important for managing type-2 diabetes (Abbasi et al., 2023).
Biofilm Inhibition
Research by Abbasi et al. (2020) also demonstrated the biofilm inhibitory action of sulfonamides against Escherichia coli and Bacillus subtilis. The results indicated that some compounds were effective inhibitors of these pathogenic bacterial strains, hinting at their potential application in managing bacterial infections (Abbasi et al., 2020).
特性
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-2-5-12-17(13,14)9-3-4-10-11(8-9)16-7-6-15-10/h2-4,8,12H,1,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZZVIYWRYLIAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
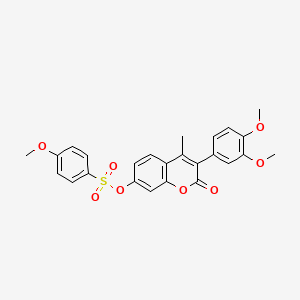
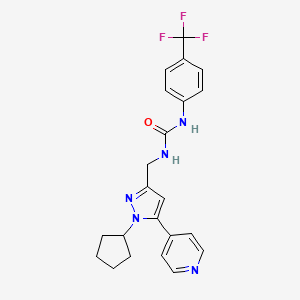
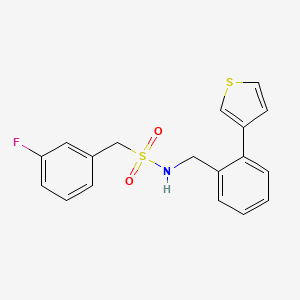
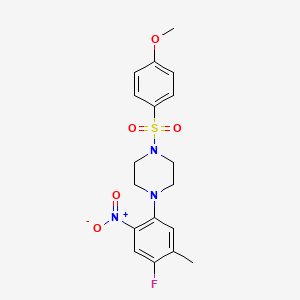
![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
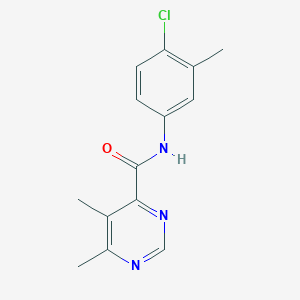
![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)
